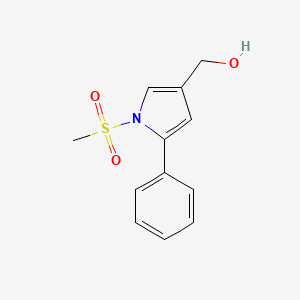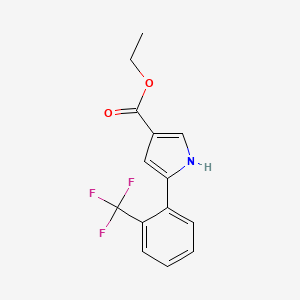
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Methanesulfonyl-5-phenyl-1H-pyrrol-3-yl)-methanol, commonly referred to as 5P-MMS, is an organic compound with a wide range of applications in scientific research. It has been used in a variety of experiments, from drug discovery to molecular biology, due to its unique properties such as solubility, stability, and low toxicity.
Wissenschaftliche Forschungsanwendungen
Antifungal Applications
This compound has been studied for its potential as an antifungal agent. Derivatives containing the sulfone group and 1,3,4-oxadiazole moieties have shown promising antifungal activities against various plant pathogenic fungi . These compounds could serve as lead compounds for the development of new agrochemicals, offering an alternative to commercial fungicides like hymexazol.
Antibacterial Properties
Sulfone derivatives, including those related to the compound , have been synthesized with antibacterial activity in mind. The combination of thiazole and sulfonamide groups has resulted in molecules with emergent antibacterial properties . This suggests potential applications in developing new antibacterial therapeutics.
Bactericide Development
The compound’s derivatives have been used to create novel bactericides effective against bacterial strains such as Ralstonia solanacearum, Pseudomonas solanacearum, and Xanthomonas oryzae . These bactericides have potential applications in agriculture to prevent and cure plant diseases caused by these bacteria.
Pesticide Residue Analysis
Analytical methods have been developed to detect residues of sulfone bactericides, including derivatives of this compound, in agricultural settings . This is crucial for monitoring the safety and environmental impact of these pesticides.
Environmental Degradation Studies
Research into the environmental degradation pathways of sulfone bactericides related to this compound has been conducted . Understanding these pathways is essential for assessing the environmental persistence and potential toxicity of these compounds.
Medicinal Chemistry
The sulfone group is a core structure found in many biologically active compounds. It has a wide range of biological activities, including antitumor, anti-inflammatory, and anticancer properties . This compound could be a precursor in synthesizing drugs with these activities.
Agrochemical Synthesis
The synthesis of new compounds with sulfone derivatives aims to produce safer and more effective agrochemicals. These compounds are designed to not persist in the environment and food chains, and not impede the role of beneficial organisms in plant development .
Lead Compound for Drug Development
Due to its broad spectrum of activities, this compound and its derivatives can be considered lead compounds for developing potential drugs. They have shown a range of biological activities, including anti-HIV-1 and anti-tubercular properties .
Eigenschaften
IUPAC Name |
(1-methylsulfonyl-5-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-17(15,16)13-8-10(9-14)7-12(13)11-5-3-2-4-6-11/h2-8,14H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSWKVIYVPGDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1C=C(C=C1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(methylsulfonyl)-5-phenyl-1H-pyrrol-3-yl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)







![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)
